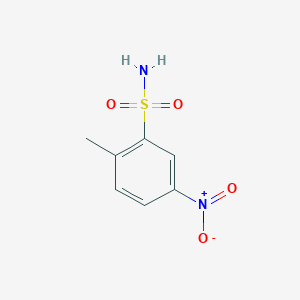

2-Methyl-5-nitrobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-5-nitrobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonamide: Properties, Structure, and Applications

Introduction

This compound is an aromatic sulfonamide compound characterized by a toluene core functionalized with both a nitro group and a sulfonamide group. As a well-defined organic molecule, it serves not as an end-product therapeutic itself, but as a critical intermediate and building block in the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of targeted therapies, where precise molecular architecture is paramount. This guide provides a detailed technical overview for researchers and drug development professionals, covering its chemical and physical properties, structural characteristics, a validated synthetic protocol, and key applications, with an emphasis on its role in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. These parameters govern its solubility, reactivity, and handling requirements. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6269-91-6 | [2][3] |

| Molecular Formula | C₇H₈N₂O₄S | [1][4] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | Yellow to Dark Yellow Solid | [5][6] |

| Melting Point | 197-199 °C | [4][5] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [5][6] |

| Canonical SMILES | CC1=C(C=C(C=C1)[O-])S(=O)(=O)N | [1] |

| InChI | InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | [1] |

| InChIKey | CLXWMMGXFSZUNP-UHFFFAOYSA-N | [1] |

Chemical Structure and Spectroscopic Analysis

The arrangement of functional groups on the benzene ring dictates the molecule's electronic properties and reactivity, which is crucial for its role as a synthetic precursor.

Molecular Structure

The structure consists of a toluene molecule substituted at position 2 with a methyl group, position 5 with a nitro group, and position 1 with a sulfonamide group. Crystal structure analysis reveals that the nitro group is slightly twisted out of the plane of the benzene ring by approximately 9.6 degrees.[7][8] In the solid state, molecules are interconnected by N-H···O hydrogen bonds between the sulfonamide's amino group and the sulfonyl oxygens of adjacent molecules, forming layered sheets.[7][8] This intermolecular bonding contributes to its relatively high melting point and low solubility in non-polar solvents.

Spectroscopic Profile

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The aromatic protons appear as distinct doublets and a doublet of doublets due to their ortho, meta, and para coupling relationships. The methyl protons appear as a sharp singlet, and the sulfonamide protons often present as a broad singlet due to exchange.

| Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| ~8.60 | d, J = 2.4 | 1H | Aromatic H (ortho to NO₂) | [5] |

| ~8.34 | dd, J = 8.0, 2.4 | 1H | Aromatic H (ortho to SO₂NH₂ & meta to NO₂) | [5] |

| ~7.77 | br s | 2H | -SO₂NH₂ | [5] |

| ~7.70 | d, J = 8.4 | 1H | Aromatic H (ortho to CH₃) | [5] |

| ~2.71 | s | 3H | -CH₃ | [5] |

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic vibrational frequencies include strong absorptions for the N-H stretches of the sulfonamide, asymmetric and symmetric stretches for the sulfonyl (S=O) and nitro (N-O) groups, and C-H stretches for the aromatic ring and methyl group.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) typically shows a distinct molecular ion (M+) peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of SO₂NH₂ or NO₂ groups, which can be used to confirm the structure.

Synthesis Protocol

This compound is readily synthesized from its corresponding sulfonyl chloride precursor. The choice of an ethereal solvent is strategic, as it readily dissolves the starting material while the product has limited solubility, facilitating its isolation. Cooling the reaction is critical to control the exothermicity of the amination reaction and prevent side product formation.

Experimental Methodology

This protocol is adapted from established procedures.[5][7]

-

Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in diethyl ether (300 mL) in a suitable reaction vessel under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for managing the reaction's exothermicity.

-

Reagent Addition: Slowly add aqueous ammonia (40 mL) to the cooled, stirring solution.

-

Reaction: Maintain the reaction mixture at 0 °C with continuous stirring for approximately 42 hours.

-

Workup - Filtration: Upon completion, filter the reaction mixture to remove any precipitated solids.

-

Workup - Extraction: Dilute the filtrate with dichloromethane (600 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a solid. The reported yield is nearly quantitative.[7]

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile chemical intermediate. The sulfonamide and nitro functionalities serve as handles for further chemical modification, allowing for the construction of more elaborate molecular scaffolds.

-

Synthesis of Enzyme Inhibitors: It is a documented starting material for the synthesis of potent inhibitors targeting cancer-related enzymes.[5][6][7] The sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors, while the nitro group can be readily reduced to an amine, providing a key point for further derivatization in the synthesis of deacetylase inhibitors for anti-tumor therapies.[5][7]

-

Pharmaceutical Impurity Standard: this compound is listed as a process impurity of Pazopanib, a tyrosine kinase inhibitor used in cancer treatment.[1] As such, it serves as a crucial reference standard for analytical chemists in pharmaceutical quality control to develop and validate methods for detecting and quantifying impurities in the final drug product.

Sources

- 1. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6269-91-6|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6269-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 6269-91-6 [m.chemicalbook.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 6269-91-6 [chemicalbook.com]

- 8. 2-Methyl-5-nitro-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-nitrobenzenesulfonamide CAS number and molecular formula

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonamide

Introduction

This compound is an aromatic sulfonamide compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a toluene backbone substituted with both a nitro group and a sulfonamide functional group, make it a versatile intermediate for the synthesis of more complex molecules.[1][2] Notably, it serves as a key building block in the development of therapeutic agents, including inhibitors of cancer-related enzymes.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Core Identifiers

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below. The compound typically appears as a yellow to dark yellow solid.[2][4]

| Property | Value | Source(s) |

| Molecular Weight | 216.21 g/mol | [1][6] |

| Melting Point | 197-199 °C | [4][6] |

| Boiling Point (Predicted) | 431.4 ± 55.0 °C | [4][6] |

| Density (Predicted) | 1.475 ± 0.06 g/cm³ | [4][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][4][6] |

| Storage Temperature | 2-8°C | [1][4][6] |

Structural Identifiers:

-

IUPAC Name: this compound[5]

-

SMILES: CC1=C(C=C(C=C1)[O-])S(=O)(=O)N[5]

-

InChI: InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)[5]

-

InChIKey: CLXWMMGXFSZUNP-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the amination of its corresponding sulfonyl chloride precursor. The causality behind this common laboratory and industrial method lies in the high reactivity of the sulfonyl chloride group with nucleophiles like ammonia.

Synthesis Workflow

The synthesis is a two-step process starting from p-nitrotoluene. The first step is sulfonation to create the sulfonyl chloride intermediate, which is then reacted with ammonia.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis from 2-Methyl-5-nitrobenzenesulfonyl chloride

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. The choice of ether as a solvent is due to its inertness and ability to dissolve the starting material, while the low temperature (0 °C) is crucial for controlling the exothermicity of the reaction with ammonia.

Materials:

-

2-Methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol)

-

Diethyl ether (300 mL)

-

Ammonia (aqueous solution, 40 mL)

-

Dichloromethane (600 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in ether (300 mL) in a reaction vessel under a nitrogen atmosphere.[3][4] The inert atmosphere is essential to prevent side reactions with atmospheric moisture.

-

Slowly add ammonia (40 mL) to the cooled solution.[3][4] The slow addition is necessary to manage the reaction rate and temperature.

-

Stir the reaction mixture at 0 °C for approximately 42 hours.[3][4] The extended reaction time ensures complete conversion.

-

Upon completion, filter the mixture to remove any solid byproducts.

-

Dilute the filtrate with dichloromethane (600 mL) and transfer to a separatory funnel.[3][4]

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate to remove residual water.[3][4]

-

Concentrate the organic layer under reduced pressure to yield this compound.[3][4] A yield of approximately 9.2 g (100%) can be expected.[3][4]

Applications in Research and Drug Development

This compound's utility is primarily as a chemical intermediate.[1] Its structure is incorporated into various pharmacologically active molecules.

-

Inhibitors of Carbonic Anhydrase: It is a key reagent in the synthesis of potent inhibitors of carbonic anhydrase, an enzyme family implicated in several cancers.[2][3]

-

Deacetylase Inhibitors: The compound is also used to synthesize novel histone deacetylase (HDAC) inhibitors, which are a promising class of anti-tumor agents.[2][3]

-

Pazopanib Intermediate: It is known to be an intermediate or related compound in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[3][5]

Structural and Crystallographic Insights

X-ray crystallography studies reveal specific details about the solid-state structure of this compound. The nitro group is twisted by 9.61° relative to the benzene ring.[3][8][9] In the crystal lattice, molecules are interconnected by N—H···O hydrogen bonds between the amino and sulfonyl groups, forming layers.[3][8][9] This hydrogen bonding network is a critical factor influencing the compound's melting point and solubility.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and requires careful management to avoid exposure.[2][5]

GHS Hazard Information

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral[5] |

| H315 | Causes skin irritation | Skin corrosion/irritation[5] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[5] |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection during handling.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Recommended storage is in a refrigerator at 2-8°C.[1][4][6] Store locked up.

-

First Aid (Eyes): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a well-characterized chemical compound with a defined set of properties, a reliable synthesis route, and important applications, particularly as an intermediate in medicinal chemistry. Its role in the creation of anti-cancer agents underscores its significance in modern drug development. Adherence to established safety protocols is paramount for its handling and use in a research or industrial setting.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6269-91-6 | Product Name : this compound. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound CAS 6269-91-6 - Medicine Grade at Best Price. Retrieved from [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.

-

Zia-Ur-Rehman, M., Khan, I. U., Naz, N., & Arshad, M. N. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. PubChem. Retrieved from [Link]

-

PubMed. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

-

National Library of Medicine. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 6269-91-6 [chemicalbook.com]

- 4. This compound CAS#: 6269-91-6 [m.chemicalbook.com]

- 5. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6269-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 6269-91-6|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methyl-5-nitro-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Synthesis of 2-Methyl-5-nitrobenzenesulfonamide from p-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-methyl-5-nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is a two-step process commencing with the regioselective sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride, followed by amidation to produce the final product. This document details the underlying chemical principles, provides validated experimental protocols, and discusses the critical parameters that influence reaction outcomes.

Introduction

This compound serves as a crucial building block in medicinal chemistry. It is instrumental in the synthesis of inhibitors for cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapies.[1] The strategic placement of the methyl, nitro, and sulfonamide groups on the benzene ring provides a versatile scaffold for further chemical modification. The synthesis route from p-nitrotoluene is an efficient and industrially scalable process.

The overall synthetic pathway can be visualized as follows:

Caption: Overall two-step synthesis workflow.

Part 1: Sulfonation of p-Nitrotoluene

The initial and critical step in the synthesis is the electrophilic aromatic substitution of p-nitrotoluene to introduce a sulfonyl chloride group. The directing effects of the existing methyl and nitro groups on the aromatic ring are key to achieving the desired regioselectivity.

Mechanistic Considerations & Regioselectivity

The sulfonation of p-nitrotoluene is a classic example of electrophilic aromatic substitution. The methyl group (-CH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The incoming electrophile, chlorosulfonic acid (or a related sulfonating agent), will preferentially substitute at the position most activated and sterically accessible.

In p-nitrotoluene, the positions ortho to the activating methyl group (C2 and C6) and meta to the deactivating nitro group (C2 and C6) are electronically favored. Steric hindrance from the adjacent methyl group can influence the substitution pattern. The primary product of this reaction is 2-methyl-5-nitrobenzenesulfonic acid or its corresponding sulfonyl chloride.[3][4][5]

Caption: Simplified sulfonation mechanism.

Choice of Sulfonating Agent

Chlorosulfonic acid is a highly effective reagent for this transformation as it performs both sulfonation and chlorination of the resulting sulfonic acid in a single step, directly yielding the sulfonyl chloride intermediate.[6][7] Alternative sulfonating agents include oleum (fuming sulfuric acid) or sulfur trioxide, which would yield the sulfonic acid, requiring a subsequent chlorination step with a reagent like thionyl chloride.[3][8][9] The use of chlorosulfonic acid is often preferred for its efficiency.[6]

Experimental Protocol: Chlorosulfonation of p-Nitrotoluene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.[6][10]

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Ice

-

Water

Procedure:

-

In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas is charged with p-nitrotoluene and a suitable organic solvent like dichloromethane.[6]

-

The flask is cooled in an ice-water bath.

-

Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution, maintaining the reaction temperature below 10°C. A typical molar ratio of p-nitrotoluene to chlorosulfonic acid is 1:1.2-1.5.[6]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with cold water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-methyl-5-nitrobenzenesulfonyl chloride. The product can be further purified by recrystallization if necessary.

| Parameter | Value/Condition | Rationale |

| Reactants | p-Nitrotoluene, Chlorosulfonic acid | Starting material and sulfonating/chlorinating agent. |

| Solvent | Dichloromethane, Chloroform, etc. | Inert solvent to facilitate reaction and control temperature.[6] |

| Temperature | 0-10°C (addition), Room temp. (reaction) | Controls the exothermic reaction and minimizes side products. |

| Reaction Time | 2-4 hours | Allows for complete conversion of the starting material. |

| Work-up | Quenching with ice, extraction | Safely neutralizes excess reagent and isolates the product. |

Part 2: Amidation of 2-Methyl-5-nitrobenzenesulfonyl Chloride

The second step involves the conversion of the sulfonyl chloride intermediate into the desired sulfonamide through reaction with an ammonia source.

Mechanistic Insights

This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.[11] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Caption: Simplified amidation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[11][12]

Materials:

-

2-Methyl-5-nitrobenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30%)

-

Water

-

Ice

Procedure:

-

The crude or purified 2-methyl-5-nitrobenzenesulfonyl chloride is transferred to an Erlenmeyer flask.[11]

-

A magnetic stir bar is added, and the flask is placed in a water bath.

-

A mixture of concentrated aqueous ammonia and water is added to the flask.[11]

-

The reaction mixture is stirred and heated gently (e.g., to boiling for 5-10 minutes) to facilitate the reaction.[11]

-

After the reaction is complete (as monitored by TLC), the flask is cooled in an ice bath to promote the precipitation of the solid product.[11]

-

The solid this compound is collected by vacuum filtration.

-

The collected solid is washed with cold water to remove any residual salts.[11]

-

The product is then dried, for instance, in a vacuum desiccator.

| Parameter | Value/Condition | Rationale |

| Reactants | 2-Methyl-5-nitrobenzenesulfonyl Chloride, Aqueous Ammonia | Sulfonyl chloride intermediate and nucleophilic ammonia source. |

| Solvent | Water | A suitable solvent for the reaction that also facilitates product precipitation upon cooling. |

| Temperature | Gentle heating, then cooling | Heating accelerates the reaction, while cooling maximizes product recovery.[11] |

| Reaction Time | 5-15 minutes (with heating) | Typically a rapid reaction. |

| Work-up | Cooling, vacuum filtration | Simple and effective method for isolating the solid product.[11] |

Safety Considerations

-

p-Nitrotoluene is toxic and should be handled with appropriate personal protective equipment (PPE).

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves and face shield, must be worn.

-

Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.

-

The sulfonation reaction is exothermic and produces HCl gas, which must be properly vented and trapped.

Conclusion

The synthesis of this compound from p-nitrotoluene is a robust and well-established process. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively produce this valuable intermediate for applications in drug discovery and development.

References

- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).

- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2019). Google Patents.

- Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. (n.d.). PrepChem.com.

- An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications. (n.d.). Benchchem.

- Process for the preparation of p-nitrotoluene sulfonic acid. (1983). Google Patents.

- Synthesis of 4-nitrotoluene-2-sulfonic acid. (n.d.). PrepChem.com.

- This compound. (2025). ChemicalBook.

- 2-Methyl-5-nitrobenzenesulfonic acid. (n.d.). Guidechem.

-

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEiRijN3wSF3Co8YyPR4x5FTiSwmY8vqZt1dSdvSt02atGbMnZZJ3mW4RCE1tXY_NNtSNJuaBYs6h5QZkUAKHQBplg_DLo4NN2RS6-xQLbqOIju4hgdun88A2iYBcPjrrsALbmtPN20edft2oMxPXhdgHYHsP0X5QzEOYL0o6OyDHwdu2es5jqSmDKCVdQfBKaPr7M6zQ4LPhynT_LKKTULZ3gEWlUGVdVyPRepkAfFEAX1GEaB6V7cizDclW_Ijd9GTMC7SAcH-jRqRXVnsO36e3voA=]([Link]

Sources

- 1. This compound | 6269-91-6 [chemicalbook.com]

- 2. This compound CAS:6269-91-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]

- 9. CN1762992A - Method for synthesizing p-nitrotoluene o-sulfonic acid from p-nitrotoluene by mother liquor circulation formula - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of 2-Methyl-5-nitrobenzenesulfonamide (MNSB), a key intermediate in pharmaceutical synthesis.[1] Recognizing the scarcity of publicly available quantitative data for this compound, this document emphasizes robust experimental methodologies. It offers detailed protocols for solubility determination across various solvents and a thorough approach to stability testing as guided by international standards. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical industry, enabling them to generate reliable data for process development, formulation design, and regulatory submissions.

Introduction to this compound (MNSB)

This compound (CAS No. 6269-91-6) is a sulfonamide derivative with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.22 g/mol .[2] It presents as a yellow to dark yellow solid with a melting point of 197-199°C.[3] The presence of a nitro group, a methyl group, and a sulfonamide functional group on the benzene ring imparts specific chemical properties that are crucial for its role in organic synthesis. MNSB is a valuable building block in the synthesis of various pharmaceutical compounds, including inhibitors of cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapies.[1]

A thorough understanding of the solubility and stability of MNSB is paramount for its effective utilization in drug development. Solubility dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting process efficiency and product purity. Stability is a critical quality attribute that ensures the safety and efficacy of the final drug product, influencing storage conditions, shelf-life, and the identification of potential degradation products.

This guide will provide the foundational knowledge and detailed experimental procedures to empower researchers to systematically evaluate these critical physicochemical properties.

Solubility Profile of this compound

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (MNSB) and the solvent. The process of dissolution involves overcoming the lattice energy of the solid and the cohesive forces of the solvent, followed by the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a general guideline; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both polar (nitro, sulfonamide) and non-polar (methyl, benzene ring) groups in MNSB suggests a nuanced solubility profile.

Recommended Solvents for Screening

A comprehensive solubility screening should include a diverse set of solvents relevant to pharmaceutical processing. These can be categorized by their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Polar Aprotic Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-polar Solvents: Chloroform, Dichloromethane, Toluene, Heptane

Additionally, aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) are crucial for understanding the solubility of ionizable compounds like MNSB, particularly for oral dosage form development.[4]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of MNSB to a series of vials, ensuring that a solid phase will remain after equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of MNSB using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | To be determined |

| Chloroform | 25 | To be determined |

| Water | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| pH 1.2 Buffer | 37 | To be determined |

| pH 6.8 Buffer | 37 | To be determined |

Visualization of the Solubility Determination Workflow

Caption: Isothermal Shake-Flask Solubility Workflow.

Stability Profile of this compound

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] This information is used to establish a re-test period and recommend storage conditions.

Potential Degradation Pathways

The chemical structure of MNSB suggests several potential degradation pathways that should be investigated in forced degradation studies:

-

Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving to form 2-methyl-5-nitrobenzenesulfonic acid and ammonia.

-

Oxidation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

-

Photodegradation: Aromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocol:

-

Acid Hydrolysis: Dissolve MNSB in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve MNSB in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of MNSB with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid MNSB to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose a solution and the solid form of MNSB to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[7][8]

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

-

Package MNSB in a container closure system that simulates the proposed packaging for storage and distribution.

-

Place a sufficient number of samples in stability chambers maintained at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for key quality attributes, including appearance, assay, and degradation products.

Data Presentation:

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| 25°C/60%RH | 0 months | Yellow Solid | 99.8 | 0.1 |

| 3 months | To be determined | To be determined | To be determined | |

| 6 months | To be determined | To be determined | To be determined | |

| 40°C/75%RH | 0 months | Yellow Solid | 99.8 | 0.1 |

| 3 months | To be determined | To be determined | To be determined | |

| 6 months | To be determined | To be determined | To be determined |

Visualization of Factors Influencing Stability

Caption: Key Factors Affecting MNSB Stability.

Analytical Methodologies

A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Key aspects of method development and validation:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: Based on the chromophores in the MNSB molecule, UV detection should be effective. The optimal wavelength needs to be determined.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products.

Conclusion and Recommendations

This technical guide has established a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While published quantitative data is limited, the provided protocols for the isothermal shake-flask method and ICH-compliant stability studies offer a clear path for researchers to generate the high-quality data necessary for informed decision-making in pharmaceutical development.

Recommendations for Researchers:

-

Conduct a thorough solubility screening in a diverse range of pharmaceutically relevant solvents at various temperatures.

-

Perform forced degradation studies to understand the intrinsic stability of the molecule and to develop a robust, stability-indicating HPLC method.

-

Initiate long-term and accelerated stability studies early in the development process to establish a reliable re-test period and appropriate storage conditions. Recommended storage, based on available data, is at 2-8°C.[3]

-

Carefully document all experimental procedures and results to support regulatory filings.

By following the methodologies outlined in this guide, scientists and drug development professionals can ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its successful application in the synthesis of innovative therapeutics.

References

-

ICH Topic Q1A: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282. PubChem. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution. Available at: [Link]

Sources

- 1. This compound | 6269-91-6 [chemicalbook.com]

- 2. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6269-91-6 [m.chemicalbook.com]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. snscourseware.org [snscourseware.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

2-Methyl-5-nitrobenzenesulfonamide: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Multifunctional Scaffold

In the vast landscape of organic synthesis, the strategic value of a building block is often defined by its inherent functionality and the latent reactivity that can be unlocked through carefully chosen transformations. 2-Methyl-5-nitrobenzenesulfonamide, a seemingly unassuming crystalline solid, epitomizes this principle. Its true potential as a cornerstone in the construction of complex, biologically active molecules is revealed not in its initial form, but through the versatile chemistry of its derivatives. This guide, intended for the discerning eye of the research scientist and drug development professional, delves into the core attributes of this compound, elucidating its synthesis, physicochemical properties, and, most critically, its pivotal role as a precursor to a highly valuable synthetic intermediate. We will explore the causality behind its synthetic applications, with a particular focus on its celebrated role in the synthesis of the tyrosine kinase inhibitor, Pazopanib.

Physicochemical Properties and Structural Insights

A thorough understanding of a building block's physical and chemical characteristics is paramount to its effective utilization in synthesis. This compound is a stable, yellow to dark yellow solid, whose properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6269-91-6 | [1] |

| Molecular Formula | C₇H₈N₂O₄S | [2] |

| Molecular Weight | 216.22 g/mol | [2] |

| Melting Point | 197-199 °C | [3] |

| Boiling Point | 431.4 ± 55.0 °C (Predicted) | [3] |

| Density | 1.475 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |

| pKa | 9.56 ± 0.60 (Predicted) | [3] |

The molecular structure of this compound features a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group. The spatial arrangement of these functional groups dictates the molecule's reactivity. X-ray crystallography studies have revealed that the nitro group is twisted by approximately 9.61° relative to the benzene ring. In the crystalline state, the molecules are interconnected by a network of N-H···O hydrogen bonds involving the sulfonamide and nitro groups, forming layered structures.[1]

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a reliable two-step synthetic sequence starting from the readily available p-nitrotoluene. This process involves an initial sulfonation followed by amidation.

Caption: Synthetic pathway to this compound.

Step 1: Chlorosulfonation of p-Nitrotoluene

The first step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorosulfonic acid. The directing effects of the methyl and nitro groups on the aromatic ring are crucial in determining the regioselectivity of this reaction. The methyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group.[4] The sulfonation occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Amidation of 2-Methyl-5-nitrobenzenesulfonyl Chloride

The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with an amine source to form the corresponding sulfonamide.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound from its sulfonyl chloride precursor.

Materials:

-

2-Methyl-5-nitrobenzenesulfonyl chloride

-

Ammonia solution (e.g., 28% in water) or Ammonium Carbonate

-

Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in a suitable organic solvent such as ether (300 mL) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a concentrated solution of ammonia (40 mL) to the cooled reaction mixture with stirring. Alternatively, a well-ground mixture of the sulfonyl chloride and ammonium carbonate can be heated.[5]

-

Continue stirring the reaction mixture at 0 °C for an extended period (e.g., 42 hours) to ensure complete conversion.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

If using an aqueous ammonia solution, separate the organic layer. Dilute the organic layer with a larger volume of a solvent like dichloromethane (600 mL) to facilitate separation.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound. The product is often obtained in high yield and purity.[3]

The Gateway to Advanced Intermediates: Reduction of the Nitro Group

The true synthetic utility of this compound is most prominently displayed after the selective reduction of its nitro group to an amine, yielding 2-methyl-5-aminobenzenesulfonamide . This transformation unlocks a nucleophilic center on the aromatic ring, making it a versatile building block for the construction of a wide array of heterocyclic systems and other complex molecules.

Caption: Simplified retrosynthetic analysis of Pazopanib highlighting the key building blocks.

In the synthesis of Pazopanib, 2-methyl-5-aminobenzenesulfonamide serves as a key nucleophile that is coupled with a substituted pyrimidine derivative in the final stages of the synthesis. The amino group of 2-methyl-5-aminobenzenesulfonamide displaces a chlorine atom on the pyrimidine ring via a nucleophilic aromatic substitution reaction, forming the final drug molecule.

Expanding the Synthetic Horizon: Construction of Heterocyclic Scaffolds

While the synthesis of Pazopanib is a prominent example, the utility of 2-methyl-5-aminobenzenesulfonamide extends to the construction of various other heterocyclic systems that are of interest in medicinal chemistry. The presence of both an amino group and a sulfonamide group on the same aromatic ring provides multiple reactive sites for cyclization and condensation reactions.

Synthesis of Benzothiazepines

Derivatives of this compound can be utilized in the synthesis of benzothiazepine derivatives. For instance, chalcones derived from this compound can react with 2-aminothiophenol in the presence of a base like piperidine to yield 1,5-benzothiazepine structures. This reaction proceeds through a Michael addition of the thiol to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

Conclusion and Future Perspectives

This compound stands as a testament to the strategic importance of well-functionalized building blocks in organic synthesis. While its direct applications are limited, its facile conversion to 2-methyl-5-aminobenzenesulfonamide opens a gateway to a rich and diverse field of synthetic chemistry, most notably in the pharmaceutical industry. The successful application of this building block in the commercial synthesis of Pazopanib underscores its value and reliability.

Future research may focus on expanding the repertoire of heterocyclic systems synthesized from 2-methyl-5-aminobenzenesulfonamide. The development of novel catalytic methods for the functionalization of the aromatic ring or the methyl group of the parent compound could further enhance its versatility. As the demand for novel therapeutic agents continues to grow, the strategic deployment of such versatile and cost-effective building blocks will remain a cornerstone of modern drug discovery and development.

References

-

2-Methyl-5-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. (2009). [Link]

-

Reactivity of Methyl and Nitro Benzene. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C7H8N2O4S | CID 234282. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

This compound. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(1), o136. [Link]

Sources

- 1. This compound | 6269-91-6 [chemicalbook.com]

- 2. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Sulfonamides and Nitroaromatic Compounds

Introduction

In the landscape of modern medicinal chemistry, the sulfonamide and nitroaromatic scaffolds represent two classes of compounds with a rich history and a continually expanding repertoire of biological activities. Initially famed for their antimicrobial properties, these moieties have proven to be remarkably versatile, leading to the development of drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth technical exploration of the core biological activities of sulfonamides and nitroaromatic compounds, intended for researchers, scientists, and drug development professionals. We will delve into their fundamental mechanisms of action, provide field-proven experimental protocols for their evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies and future drug design.

Part 1: The Enduring Versatility of Sulfonamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous pharmacologically active agents.[1] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) and to coordinate with metal ions in enzyme active sites underpins its diverse biological effects.

Antibacterial Activity: Inhibition of Folate Biosynthesis

The archetypal biological activity of sulfonamides is their bacteriostatic effect, which stems from the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids, while humans obtain it from their diet, providing a basis for selective toxicity.[2]

Sulfonamides, due to their structural similarity to PABA, compete for the active site of DHPS. This prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid and, consequently, tetrahydrofolate (THF).[3] The depletion of THF inhibits bacterial growth and replication.

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][4]

Broth Microdilution Method:

-

Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a positive control (bacteria in broth without sulfonamide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.[2] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[2]

This spectrophotometric assay measures the activity of DHPS by coupling its product formation to the oxidation of NADPH by dihydrofolate reductase (DHFR).[5][6]

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing the substrates for DHPS (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), an excess of recombinant DHFR, and the cofactor NADPH.

-

Enzyme and Inhibitor Addition: Add a known concentration of recombinant DHPS enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with various concentrations of the sulfonamide derivative before initiating the reaction.

-

Reaction Initiation: Initiate the reaction by adding the final substrate.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP⁺ by DHFR as it reduces the dihydropteroate product of the DHPS reaction leads to a decrease in absorbance.[5][7]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the IC₅₀ value of the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity: A Multifaceted Approach

A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through diverse mechanisms.[8][9][10]

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11][12] Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[10]

Mechanism of Action: The deprotonated sulfonamide group (-SO₂NH⁻) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion, thereby inhibiting the enzyme's catalytic activity.[13]

Structure-Activity Relationship for CA Isoform Selectivity:

-

Sulfonamide pKa: Lowering the pKa of the sulfonamide group generally increases affinity across isoforms but does not confer selectivity.[14]

-

Substituents on the Aromatic Ring: Directing bulky and hydrophobic groups into specific subpockets of the active site can exploit differences in the amino acid residues between isoforms, leading to selectivity. For instance, the 130s subpocket differs between CA II (Phe131/Gly132/Val135), CA IX (Val131/Asp132/Leu135), and CA XII (Ala131/Ser132/Ser135), providing an opportunity for designing isoform-selective inhibitors.[14][15]

-

"Tail" Modifications: Adding "tails" to the sulfonamide scaffold that can interact with residues at the entrance of the active site cavity can enhance isoform selectivity.[13]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [16] |

| Indisulam | >10000 | 280 | 45 | 4.5 | [16] |

| SLC-0111 | 10700 | 1280 | 45.6 | 89.4 | [16] |

| Saccharin | >10000 | 10000 | 310 | 460 | [17] |

| Compound 4 (Saccharin derivative) | 0.33 | 1.1 | 2.5 | 25 | [17] |

Note: Kᵢ values are indicative and can vary based on assay conditions.

This method measures the inhibition of the CA-catalyzed CO₂ hydration.[18]

-

Reagent Preparation: Prepare a buffer solution (e.g., HEPES or TRIS) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the purified CA isoform and the sulfonamide inhibitor.

-

Stopped-Flow Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme solution with a CO₂-saturated solution. The instrument will monitor the change in absorbance of the pH indicator at its λₘₐₓ (e.g., 557 nm for phenol red) as the pH changes due to the formation of bicarbonate and protons.

-

Assay Procedure:

-

Inject the enzyme solution (with or without pre-incubated inhibitor) and the CO₂ solution into the mixing chamber of the stopped-flow instrument.

-

Record the initial rate of the hydration reaction by monitoring the absorbance change over a short period (10-100 seconds).

-

-

Data Analysis: Determine the initial velocity of the reaction from the kinetic traces. Calculate the IC₅₀ or Kᵢ values for the inhibitor by analyzing the inhibition data at various inhibitor concentrations.

Certain sulfonamide derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[19]

Mechanism of Action (Gefitinib as an example): Gefitinib, an EGFR inhibitor with a sulfonamide-related quinazoline scaffold, competes with ATP for binding to the tyrosine kinase domain of EGFR.[2][20] This blocks the autophosphorylation of the receptor and inhibits the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[2][21]

Caption: Inhibition of the EGFR signaling pathway by sulfonamide-related tyrosine kinase inhibitors.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

-

Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the sulfonamide compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-ethyl toluene-4-sulfonamide | HeLa | 19.22 ± 1.21 | [5] |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [5] |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [5] |

| Compound 12 (Pyridine-3-sulfonamide derivative) | HCT-116 | 17 | [4] |

| Compound 12 (Pyridine-3-sulfonamide derivative) | MCF-7 | 15 | [4] |

Note: IC₅₀ values are indicative and can vary based on the specific assay conditions and cell lines used.

Part 2: The Dual-Faceted Nature of Nitroaromatic Compounds

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, possess a wide spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[19][23] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to both therapeutic efficacy and toxicity.[23][24]

Mechanism of Bioactivation and Action

The biological effects of nitroaromatic compounds are largely dependent on the enzymatic reduction of the nitro group to form reactive intermediates, such as the nitroso and hydroxylamino derivatives, and ultimately the corresponding amine.[25] This reductive activation is often catalyzed by nitroreductase enzymes present in bacteria, parasites, and hypoxic tumor cells.[26]

One- and Two-Electron Reduction Pathways:

-

One-Electron Reduction: This pathway generates a nitro anion radical. In the presence of oxygen, this radical can undergo a "futile cycle" where it is re-oxidized back to the parent nitro compound, producing superoxide anions and leading to oxidative stress.[23]

-

Two-Electron Reduction: This pathway, often catalyzed by oxygen-insensitive nitroreductases, bypasses the formation of the nitro anion radical and directly produces the nitroso derivative, which can be further reduced to the hydroxylamino and amino metabolites. These reduced metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[23][24]

Caption: Bioactivation pathways of nitroaromatic compounds.

Antimicrobial and Antiparasitic Activities

The selective toxicity of nitroaromatic compounds against anaerobic bacteria and certain protozoan parasites is often attributed to the presence of efficient nitroreductases in these organisms that are absent in their aerobic hosts.[26] The resulting reactive metabolites disrupt cellular functions, leading to cell death.

Quantitative Data: Antimicrobial Activity of Nitroaromatic Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Metronidazole | E. coli (Carbapenem-producer) | >1024 | [15] |

| Compound 8i (Nitroimidazole derivative) | E. coli (Carbapenem-producer) | 128 | [15] |

| Compound 8m (Nitroimidazole derivative) | E. coli (Carbapenem-producer) | 128 | [15] |

| Metronidazole | K. pneumoniae (Carbapenem-producer) | >1024 | [15] |

| Compound 8a (Nitroimidazole derivative) | K. pneumoniae (Carbapenem-producer) | 64 | [15] |

Note: MIC values are indicative and can vary based on the specific strains and assay conditions.

This colorimetric assay assesses the inhibition of intracellular parasite growth.[27]

-

Cell Culture: Culture Vero cells (or another suitable host cell line) in a 96-well plate.

-

Infection: Infect the host cells with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).

-

Compound Treatment: After infection, treat the cells with various concentrations of the nitroaromatic compound.

-

Incubation: Incubate the plates for an appropriate period (e.g., 120 hours) to allow for intracellular amastigote replication.

-

Lysis and Substrate Addition: Lyse the cells and add a chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify the amount of reporter enzyme activity, which is proportional to the number of viable parasites.

-

Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them susceptible to bioreductive drugs, including nitroaromatic compounds. The generation of reactive oxygen species (ROS) and DNA-damaging metabolites by these compounds can induce cancer cell apoptosis.[1][8]

ROS-Mediated Apoptosis Signaling Pathway: The overproduction of ROS, a common consequence of nitroaromatic bioreduction, can induce DNA damage, which in turn activates the tumor suppressor protein p53.[9] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[8][9]

Caption: ROS-mediated apoptosis signaling pathway induced by nitroaromatic compounds.

Toxicological Considerations

The same bioreductive activation that underlies the therapeutic effects of nitroaromatic compounds can also lead to toxicity, including mutagenicity and carcinogenicity.[16] The reactive intermediates can form adducts with DNA, leading to mutations.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[24][28]

-

Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize it and require it for growth. These strains also have other mutations that increase their sensitivity to mutagens.

-

Test Compound Exposure: Expose the bacterial strains to various concentrations of the nitroaromatic compound in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver), which contains enzymes that can metabolize the compound into potentially mutagenic forms.

-

Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his⁺) that have regained the ability to synthesize histidine and can therefore grow on the minimal medium.

-

Data Analysis: A significant increase in the number of revertant colonies in the treated plates compared to the spontaneous reversion rate in the control plates indicates that the compound is mutagenic.[29]

It is crucial to assess the cytotoxicity of novel compounds against non-cancerous cell lines to determine their therapeutic index.[30][31]

-

Cell Line Selection: Choose a relevant normal cell line (e.g., human fibroblasts, normal epithelial cells).

-

Assay Performance: Perform a standard cytotoxicity assay, such as the MTT assay described previously, using the normal cell line.

-

Data Analysis: Determine the IC₅₀ value for the normal cell line. The selectivity index (SI) can then be calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the cancer cell line (SI = IC₅₀ normal cell line / IC₅₀ cancer cell line). A higher SI value indicates greater selectivity for cancer cells.

Conclusion

The sulfonamide and nitroaromatic pharmacophores continue to be fertile ground for the discovery and development of new therapeutic agents. Their diverse and potent biological activities, stemming from well-defined mechanisms of action, make them attractive scaffolds for medicinal chemists. A thorough understanding of their molecular targets, pathways of action, and potential for toxicity is paramount for the rational design of next-generation drugs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of these remarkable classes of compounds. By integrating these methodologies into drug discovery workflows, the scientific community can continue to harness the power of sulfonamides and nitroaromatic compounds to address unmet medical needs.

References

- 1. ashpublications.org [ashpublications.org]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 7. benchchem.com [benchchem.com]

- 8. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 25. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. criver.com [criver.com]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

A Technical Guide to Leveraging 2-Methyl-5-nitrobenzenesulfonamide as a Versatile Precursor for Novel Enzyme Inhibitors

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically approved drugs.[1][2] Its enduring relevance stems from its unique physicochemical properties and its ability to act as a potent zinc-binding group, making it a privileged scaffold for targeting metalloenzymes, particularly carbonic anhydrases.[3][4] This in-depth technical guide focuses on a specific, highly functionalized starting material: 2-Methyl-5-nitrobenzenesulfonamide (CAS No. 6269-91-6). We will explore the strategic advantages of this precursor, detailing its chemical properties and providing a comprehensive framework for its use in the synthesis and evaluation of novel enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with potent and selective inhibitors.

Introduction: The Power of the Sulfonamide Scaffold

Sulfonamides have a rich history in drug discovery, beginning with the discovery of the antibacterial prontosil in the 1930s.[1] Since then, this versatile functional group has been incorporated into drugs targeting a wide array of diseases, including cancer, glaucoma, viral infections, and inflammation.[1][5] The therapeutic success of sulfonamides can be attributed to several key features:

-

Mimicry and Binding: The sulfonamide moiety can act as a transition-state analog for peptide hydrolysis and is a premier zinc-binding group, crucial for inhibiting metalloenzymes.[3]

-

Structural Versatility: The sulfonamide core allows for synthetic modification at two key positions: the aromatic ring and the sulfonamide nitrogen. This enables fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.

-

Favorable ADME Properties: Many sulfonamide-based drugs exhibit excellent absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide moves beyond the general class to focus on a specific, strategically valuable precursor, this compound, as a launchpad for creating diverse inhibitor libraries.

The Precursor: this compound (CAS: 6269-91-6)